molecular formula C6H10N4O2 B13327027 Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)propanoate

Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)propanoate

Cat. No.: B13327027
M. Wt: 170.17 g/mol
InChI Key: DPRHSHWDTHMRAU-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)propanoate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)propanoate typically involves the reaction of methyl acrylate with 4-amino-1,2,3-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Another triazole derivative with similar structural features.

    Fluconazole: A triazole-containing antifungal drug.

    Voriconazole: Another antifungal agent with a triazole moiety.

Uniqueness

Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)propanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry.

Biological Activity

Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)propanoate is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a triazole moiety, which is known for its ability to interact with biological systems. The presence of the amino group and the propanoate side chain may enhance its solubility and reactivity, potentially influencing its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Compounds containing triazole rings have been documented for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against various pathogens, including fungi and bacteria. For instance, studies have shown that triazole derivatives can inhibit the growth of Candida species and other fungal pathogens .
  • Antitumor Activity : The triazole structure has been associated with anticancer properties. Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth effectively. The mechanism often involves interference with nucleic acid synthesis or modulation of signaling pathways related to cell proliferation .
  • Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. For example, research has indicated that certain triazole derivatives show IC50 values in the low micromolar range against human cancer cell lines, suggesting potent cytotoxic effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against fungal pathogens like Candida spp.
AntitumorInduces apoptosis in various cancer cell lines
CytotoxicityExhibits IC50 values in the low micromolar range against cancer cells

Case Study: Antitumor Efficacy

A notable study evaluated the antitumor efficacy of this compound on A549 lung cancer cells. The compound was found to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with this compound, indicating its potential as a therapeutic agent in lung cancer management .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : Similar triazole compounds often act as enzyme inhibitors. For example, they may inhibit cytochrome P450 enzymes involved in drug metabolism or biosynthetic pathways.
  • Interference with Nucleic Acid Synthesis : Triazole derivatives can disrupt the synthesis of nucleic acids in rapidly dividing cells, leading to cell cycle arrest and apoptosis.

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

methyl 2-(4-aminotriazol-2-yl)propanoate

InChI

InChI=1S/C6H10N4O2/c1-4(6(11)12-2)10-8-3-5(7)9-10/h3-4H,1-2H3,(H2,7,9)

InChI Key

DPRHSHWDTHMRAU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1N=CC(=N1)N

Origin of Product

United States

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